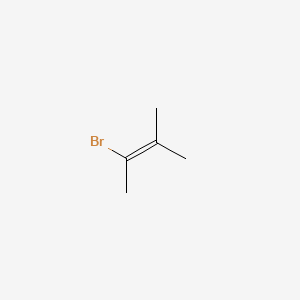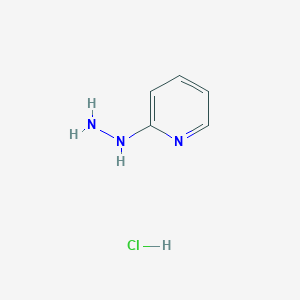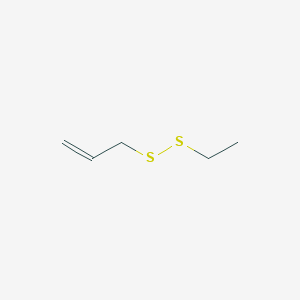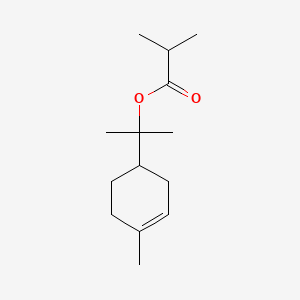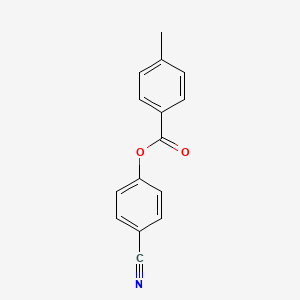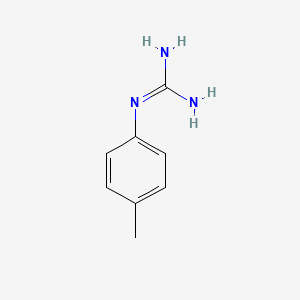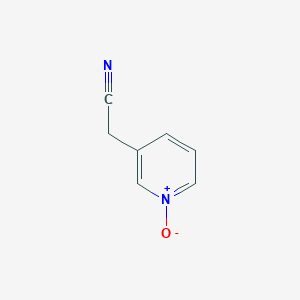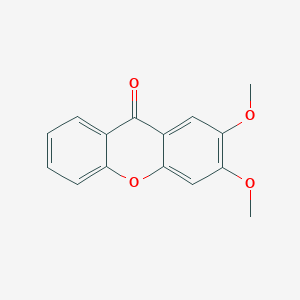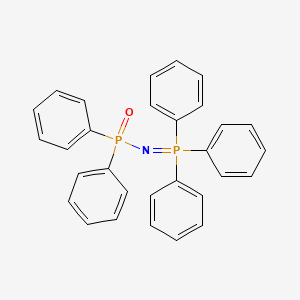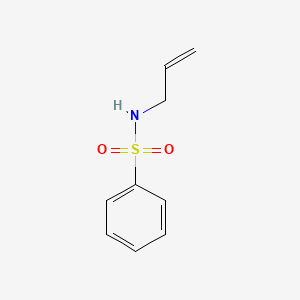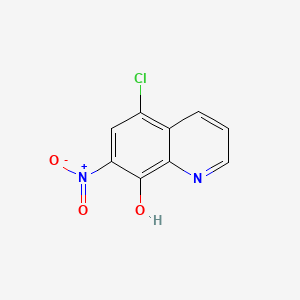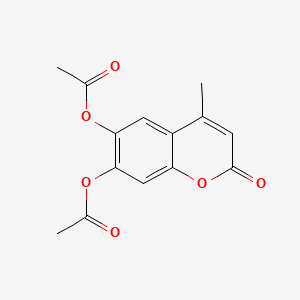
6,7-Diacetoxy-4-methylcoumarin
描述
6,7-Diacetoxy-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
作用机制
Target of Action
6,7-Diacetoxy-4-methylcoumarin, also known as 4-methyl-2-oxo-2H-chromene-6,7-diyl diacetate, is a derivative of coumarin . Coumarins are natural polyphenolic compounds with significant pharmacological activities . The primary target of this compound is the enzyme Protein Transacetylase (TAase) .
Mode of Action
The compound interacts with its target, TAase, by catalyzing the transfer of the acetyl group from this compound to Glutathione S-Transferase (GST), another enzyme . This interaction results in the acetylation of some lysine residues in the active site of GST, leading to the inhibition of the catalytic activity of GST .
Biochemical Pathways
The inhibition of GST by this compound affects the glutathione metabolic pathway . GST plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Therefore, the inhibition of GST can lead to an increase in oxidative stress in cells .
Pharmacokinetics
Like other coumarin derivatives, it is expected to have good bioavailability due to its lipophilic nature .
Result of Action
The inhibition of GST by this compound can lead to an increase in oxidative stress in cells . This increase in oxidative stress can lead to cell death, which is why coumarin derivatives are often studied for their potential anticancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound .
生化分析
Biochemical Properties
6,7-Diacetoxy-4-methylcoumarin has been found to interact with certain enzymes and proteins. For instance, it has been reported that Protein transacetylase (TAase) can catalyze the transfer of the acetyl group from this compound to Glutathione S-transferase (GST), which results in the acetylation of some lysine residues in its active site and leads to the inhibition of the catalytic activity of GST .
Cellular Effects
The cellular effects of this compound have been studied in the context of inflammation. In one study, it was found that this compound significantly reduced the production of nitric oxide (NO), thromboxane (TX) B2, and tumor necrosis factor (TNF)-α in lipopolysaccharide (LPS)-stimulated microglial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as TAase and GST. The compound serves as an acetyl group donor in the TAase-catalyzed reaction, leading to the acetylation and subsequent inhibition of GST .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diacetoxy-4-methylcoumarin typically involves the acetylation of 6,7-dihydroxy-4-methylcoumarin. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 6,7-Diacetoxy-4-methylcoumarin undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 6,7-dihydroxy-4-methylcoumarin.
Oxidation: It can be oxidized to form more complex coumarin derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines or thiols.
Major Products Formed:
Hydrolysis: 6,7-dihydroxy-4-methylcoumarin.
Oxidation: Various oxidized coumarin derivatives.
Substitution: Substituted coumarin derivatives with different functional groups.
科学研究应用
6,7-Diacetoxy-4-methylcoumarin has been extensively studied for its applications in various scientific fields:
相似化合物的比较
- 7-Hydroxy-4-methylcoumarin
- 7-Acetoxy-4-methylcoumarin
- 7,8-Dihydroxy-4-methylcoumarin
- 7,8-Diacetoxy-4-methylcoumarin
Comparison: 6,7-Diacetoxy-4-methylcoumarin is unique due to its dual acetoxy groups at positions 6 and 7, which confer distinct chemical reactivity and biological activity compared to its analogs . For example, 7-hydroxy-4-methylcoumarin lacks the acetoxy groups, resulting in different reactivity and biological properties .
属性
IUPAC Name |
(7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRACYBIVVGICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204535 | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55939-28-1 | |
| Record name | 6,7-Diacetoxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIACETOXY-4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS09RD1A9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
